![molecular formula C23H25N3O2 B2414446 Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate CAS No. 1215373-51-5](/img/structure/B2414446.png)
Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate
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Overview
Description
The compound “Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate” is a complex organic molecule that contains several functional groups. These include a methyl ester group, a sulfonyl group, an oxadiazole ring, and a fluorophenyl group. Each of these functional groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing three nitrogen atoms and two oxygen atoms, is a notable feature. The fluorophenyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ester group could undergo hydrolysis, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Characterization
Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate and its derivatives have been synthesized and characterized, showcasing their potential in various scientific domains. For instance, a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and characterized by analytical and spectral methods. These compounds, especially one with a 4-fluorophenyl group, exhibited significant antibacterial activity, demonstrating their potential in medical and pharmaceutical research (Rai et al., 2009).
Mesomorphic Behaviour and Photoluminescent Property
The compound and its related mesogens were investigated for their mesomorphic behaviour and photoluminescent properties. Compounds like cholesteryl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate were synthesized and characterized. They exhibited mesophases with varying temperature ranges and demonstrated significant photoluminescence, which is crucial for applications in material science and display technologies (Han et al., 2010).
Antibacterial Activity
The compound's derivatives have been observed to possess antibacterial properties. For instance, a derivative displayed significant antibacterial activity against various strains, highlighting its potential as an antibacterial agent in healthcare and environmental applications (Rai et al., 2009).
Photodegradation Studies
Studies on related compounds, such as tribenuron-methyl (methyl 2-[[[[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl) methylamino]carbonyl]amino]sulfonyl]benzoate), have been conducted to understand their photodegradation patterns on various surfaces. This knowledge is crucial for environmental sciences, as it helps understand the persistence and breakdown of such compounds in different environments (Bhattacharjeel & Dureja, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-10-12-26(13-11-15)23(28)21-20(18-8-3-4-9-19(18)24-21)25-22(27)17-7-5-6-16(2)14-17/h3-9,14-15,24H,10-13H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZWURSIVQDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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